molecular formula C18H21FN4O2 B2450353 1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE CAS No. 2108348-60-1

1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE

Cat. No.: B2450353
CAS No.: 2108348-60-1
M. Wt: 344.39
InChI Key: KQVOGKACFKHUEY-UHFFFAOYSA-N
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Description

1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of triazolo-oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and piperidinyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Properties

IUPAC Name

[6-(4-fluorophenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12-6-8-22(9-7-12)18(24)17-15-11-25-16(10-23(15)21-20-17)13-2-4-14(19)5-3-13/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVOGKACFKHUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3COC(CN3N=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE typically involves multiple steps, including the formation of the triazolo-oxazine ring and the introduction of the fluorophenyl and piperidinyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolo-oxazine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Amide Formation: Coupling of the piperidinyl group through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the fluorophenyl or piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
  • 6-(4-bromophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Uniqueness

The presence of the fluorophenyl group in 1-[6-(4-FLUOROPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]-4-METHYLPIPERIDINE may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chlorophenyl or bromophenyl analogs.

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